2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide
Overview
Description
2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
The synthesis of 2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups .
Another method involves the cyclocondensation of 2-bromoanilino-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione to form the quinoline core . This intermediate can then be further functionalized to introduce the nitro and cyano groups, completing the synthesis of the target compound.
Chemical Reactions Analysis
2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide involves its interaction with DNA-dependent protein kinase. This enzyme plays a crucial role in DNA repair and cell cycle regulation. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the DNA repair machinery and cell cycle checkpoints.
Comparison with Similar Compounds
Similar compounds to 2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide include:
8-substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds also inhibit DNA-dependent protein kinase and have similar biological activities.
9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These compounds share structural similarities and exhibit comparable inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-morpholin-4-yl-3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c21-12-14-9-13-10-19(25(26)27)18(23-5-7-28-8-6-23)11-17(13)24-16-4-2-1-3-15(16)22-20(14)24/h1-4,9-11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFNHIJODBMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C=C(C4=NC5=CC=CC=C5N4C3=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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